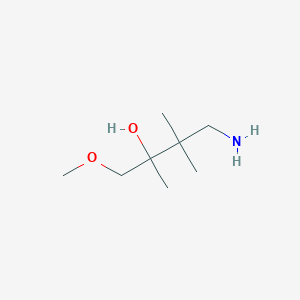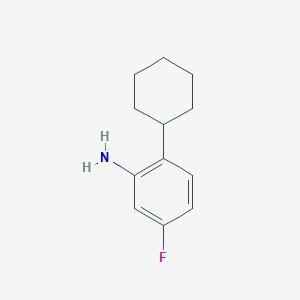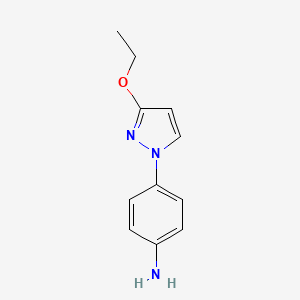
4-(3-Ethoxy-1H-pyrazol-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Ethoxy-1H-pyrazol-1-yl)aniline is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound has an ethoxy group attached to the pyrazole ring and an aniline group attached to the fourth position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethoxy-1H-pyrazol-1-yl)aniline typically involves the reaction of 3-ethoxy-1H-pyrazole with aniline under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3). The reaction is carried out in a solvent such as ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-(3-Ethoxy-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions where the ethoxy or aniline group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as 4-(3-ethoxy-1H-pyrazol-1-yl)nitrobenzene.
Reduction: Formation of reduced derivatives such as 4-(3-ethoxy-1H-pyrazol-1-yl)cyclohexylamine.
Substitution: Formation of substituted derivatives such as 4-(3-ethoxy-1H-pyrazol-1-yl)chlorobenzene.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4-(3-Ethoxy-1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
類似化合物との比較
Similar Compounds
4-(3-Methyl-1H-pyrazol-1-yl)aniline: Similar structure but with a methyl group instead of an ethoxy group.
4-(3-Phenyl-1H-pyrazol-1-yl)aniline: Similar structure but with a phenyl group instead of an ethoxy group.
4-(3-Chloro-1H-pyrazol-1-yl)aniline: Similar structure but with a chloro group instead of an ethoxy group.
Uniqueness
4-(3-Ethoxy-1H-pyrazol-1-yl)aniline is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility in organic solvents and affect its interactions with molecular targets, potentially leading to distinct pharmacological properties.
特性
分子式 |
C11H13N3O |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
4-(3-ethoxypyrazol-1-yl)aniline |
InChI |
InChI=1S/C11H13N3O/c1-2-15-11-7-8-14(13-11)10-5-3-9(12)4-6-10/h3-8H,2,12H2,1H3 |
InChIキー |
BGKOOBOYVZUWAN-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NN(C=C1)C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(3,3-Difluorocyclobutyl)methyl]amino}ethan-1-ol](/img/structure/B13184732.png)
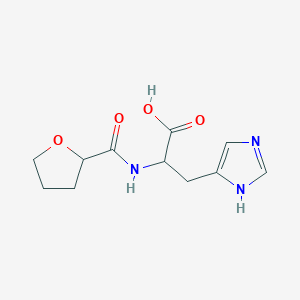

![(2E)-3-[2-(Difluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B13184748.png)
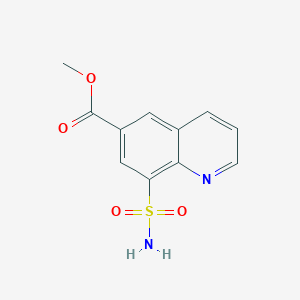
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(phenylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13184754.png)
![4-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-4-ol](/img/structure/B13184759.png)
![{3-[(Azepan-1-yl)methyl]phenyl}boronic acid](/img/structure/B13184761.png)
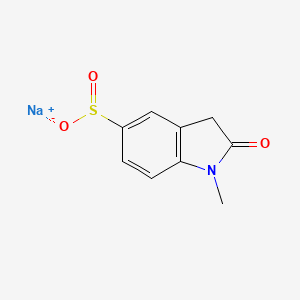
![2-[(Piperidin-1-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13184779.png)
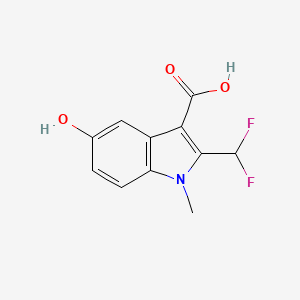
![(2E)-3-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13184784.png)
